molecular formula C11H9N3O2S B4930208 5-(5-ethyl-1,3-oxazol-4-yl)-3-(2-thienyl)-1,2,4-oxadiazole

5-(5-ethyl-1,3-oxazol-4-yl)-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No.: B4930208
M. Wt: 247.28 g/mol
InChI Key: SEBCDVUYLODSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-ethyl-1,3-oxazol-4-yl)-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of oxadiazoles, which are known for their diverse biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 5-(5-ethyl-1,3-oxazol-4-yl)-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In vivo studies have shown that it can reduce tumor growth in animal models and improve symptoms of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(5-ethyl-1,3-oxazol-4-yl)-3-(2-thienyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activity, making it a potentially useful compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 5-(5-ethyl-1,3-oxazol-4-yl)-3-(2-thienyl)-1,2,4-oxadiazole. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to explore its potential as an antimicrobial agent, particularly in the development of new antibiotics. Additionally, further research could be done to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 5-(5-ethyl-1,3-oxazol-4-yl)-3-(2-thienyl)-1,2,4-oxadiazole involves the condensation of 2-aminothiophenol and ethyl-4-chloroacetoacetate to form 2-ethylthio-5-(4-chloro-3-oxobutyl)-1,3,4-oxadiazole. This intermediate is then reacted with ethyl-2-bromoacetate to yield this compound.

Scientific Research Applications

The unique chemical structure of 5-(5-ethyl-1,3-oxazol-4-yl)-3-(2-thienyl)-1,2,4-oxadiazole has made it a promising candidate for various scientific research applications. In medicine, it has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. It has also been investigated for its antimicrobial properties, showing activity against various bacterial strains. Additionally, it has been studied for its potential as an anti-inflammatory agent.

Properties

IUPAC Name

5-(5-ethyl-1,3-oxazol-4-yl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c1-2-7-9(12-6-15-7)11-13-10(14-16-11)8-4-3-5-17-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBCDVUYLODSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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